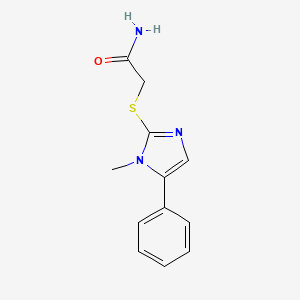

![molecular formula C28H20N4O3S B2672790 N-(furan-2-ylmethyl)-6-phenacylsulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide CAS No. 422276-83-3](/img/structure/B2672790.png)

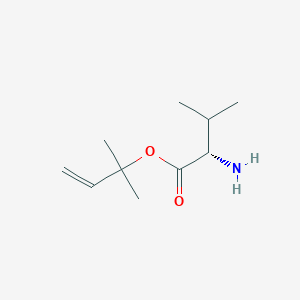

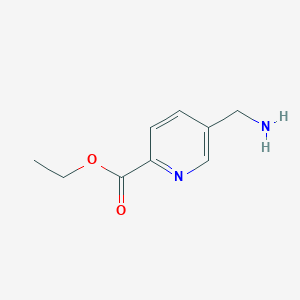

N-(furan-2-ylmethyl)-6-phenacylsulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives are a class of compounds that have been synthesized for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) .

Synthesis Analysis

These compounds are typically synthesized from acyl chlorides and heterocyclic amine derivatives . The reactions are often carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques .Chemical Reactions Analysis

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . The crystal structure of similar compounds was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The synthesis process of compounds related to N-(furan-2-ylmethyl)-6-phenacylsulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide involves coupling reactions, electrophilic substitution, and oxidation. For instance, El’chaninov and Aleksandrov (2017) described the synthesis of N-(quinolin-6-yl)furan-2-carboxamide through coupling and subsequent treatment with Р2S5 leading to N-(quinolin-6-yl)furan-2-carbothioamide, which is oxidized to produce related quinoline derivatives (El’chaninov & Aleksandrov, 2017).

Applications in Pharmacology

- Furan-2-yl compounds exhibit potential in cancer chemotherapy and malaria treatment. Alnabulsi et al. (2018) explored furan amidines as inhibitors of NQO2, a target enzyme in cancer chemotherapy. They evaluated novel analogues by changing the furan ring and amidine group, observing variations in NQO2 activity and solubility (Alnabulsi et al., 2018).

Biological and Antimicrobial Activity

- Studies on N-(furan-2-ylmethyl) derivatives have shown significant biological activities. Szulczyk et al. (2021) synthesized N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, demonstrating their antibacterial and antimycobacterial activities against standard and clinical strains. They also exhibited non-cytotoxic properties against normal cell lines, with some compounds showing promising antimicrobial results (Szulczyk et al., 2021).

Molecular Structure and Characterization

- The molecular structure and properties of related furan-2-ylmethyl compounds have been extensively studied. For example, Sun et al. (2021) synthesized and characterized 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, providing insights into its molecular structure through NMR, FT-IR spectroscopy, and X-ray diffraction. Their study also included DFT calculations and Hirshfeld surface analysis (Sun et al., 2021).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-6-phenacylsulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20N4O3S/c33-25(18-7-2-1-3-8-18)17-36-28-31-23-15-19(27(34)29-16-20-9-6-14-35-20)12-13-21(23)26-30-22-10-4-5-11-24(22)32(26)28/h1-15H,16-17H2,(H,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZYCEHEYGCLCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CO4)C5=NC6=CC=CC=C6N52 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Chloropropanoyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B2672714.png)

![4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxybenzoic acid](/img/structure/B2672718.png)

![Allyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2672722.png)

![Methyl N-[[4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]phenyl]methyl]carbamate](/img/structure/B2672724.png)

![N'-[(6-chloropyridin-2-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide](/img/structure/B2672728.png)